molecular formula C14H12N2O3 B5152968 N'-(4-phenoxyphenyl)oxamide

N'-(4-phenoxyphenyl)oxamide

Cat. No.: B5152968
M. Wt: 256.26 g/mol
InChI Key: ZBZMJPFOGPGRIG-UHFFFAOYSA-N
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Description

N'-(4-Phenoxyphenyl)oxamide is an oxamide derivative characterized by a central oxamide core (-NH-C(=O)-C(=O)-NH-) substituted with a 4-phenoxyphenyl group on one nitrogen atom. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents due to the aromatic phenoxyphenyl moiety and hydrogen-bonding capacity from the oxamide group.

Properties

IUPAC Name

N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-13(17)14(18)16-10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZMJPFOGPGRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-phenoxyphenyl)oxamide typically involves the reaction of 4-phenoxyaniline with oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Step 1: Formation of the intermediate

    • 4-phenoxyaniline is reacted with oxalyl chloride in an inert solvent like dichloromethane.
    • Reaction conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).
  • Step 2: Formation of N’-(4-phenoxyphenyl)oxamide

    • The intermediate formed in step 1 is then treated with a base (e.g., triethylamine) to yield N’-(4-phenoxyphenyl)oxamide.
    • Reaction conditions: Room temperature, under an inert atmosphere.

Industrial Production Methods

Industrial production of N’-(4-phenoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-(4-phenoxyphenyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert N’-(4-phenoxyphenyl)oxamide to its reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reaction conditions typically involve acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reactions are usually carried out in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions. Conditions vary depending on the nucleophile and desired product.

Major Products

    Oxidation: Oxidized derivatives of N’-(4-phenoxyphenyl)oxamide.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-phenoxyphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-phenoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N'-(4-phenoxyphenyl)oxamide with structurally related oxamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications Reference
This compound 4-Phenoxyphenyl, H (oxamide core) ~300 (estimated) ~150–200 (est.) Low in water; moderate in DMF/DMSO Antifungal lead (hypothesized)
N,N′-Bis[2-hydroxynaphthylidene]oxamide (HAO) Hydroxynaphthylidene groups 494.5 >250 Soluble in DMF Corrosion inhibitor in NaCl
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide Ethoxyphenyl, isododecylphenyl 452.6 Not reported High in non-polar solvents Research chemical
N,N′-Bis(trifluoromethylsulfonyl)oxamide Trifluoromethylsulfonyl groups ~400–500 (varies) 50–100 Soluble in acetone, DCM Chemiluminescent compositions
N'-(4-Phenoxyphenyl)-1H-pyrazole-4-carbohydrazide Pyrazole-carbohydrazide, phenoxyphenyl ~325–350 127–128 Moderate in methanol Antifungal agent (SDH inhibitor)

Key Observations:

  • Substituent Effects: The 4-phenoxyphenyl group in this compound enhances aromaticity and steric bulk, likely reducing water solubility compared to HAO (polar hydroxynaphthylidene groups) but improving lipid membrane penetration for biological activity .
  • Thermal Stability : Oxamides with aromatic substituents (e.g., HAO) exhibit higher melting points (>250°C) due to strong intermolecular interactions, while alkylated derivatives (e.g., isododecylphenyl oxamide) have lower thermal stability .
  • Solubility : Trifluoromethylsulfonyl groups in bis-sulfonated oxamides enhance solubility in organic solvents, making them suitable for industrial applications like chemiluminescent materials .

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